N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide
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Description
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C21H22N2O3S and its molecular weight is 382.48. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Characterization
- A study presented the pharmacological characterization of a novel κ-opioid receptor (KOR) antagonist, highlighting its high affinity and selectivity for KORs, demonstrating potential for treating depression and addiction disorders. This work suggests a framework for evaluating compounds like N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide in the context of neurological disorders (Grimwood et al., 2011).
Drug Metabolism
- Another study focused on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, outlining the metabolic pathways and excretion profiles. This research could provide insights into the metabolism and pharmacokinetic properties of structurally related compounds (Renzulli et al., 2011).
Chemical Synthesis and Binding Studies
- Research on the synthesis of new paracetamol derivatives through a three-component reaction, including binding studies with DNA and BSA, could offer a methodology applicable to synthesizing and studying this compound for its binding efficiency and interaction with biological molecules (Raj, 2020).
Anticonvulsant Activity
- The design, synthesis, and evaluation of benzofuran-acetamide scaffold as a potential anticonvulsant agent provide a model for investigating the anticonvulsant properties of compounds with similar structures (Shakya et al., 2016).
Properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c24-20(11-16-7-10-27-14-16)22-13-15-5-8-23(9-6-15)21(25)19-12-17-3-1-2-4-18(17)26-19/h1-4,7,10,12,14-15H,5-6,8-9,11,13H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZTWYWCWYCMOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CSC=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.